
Droxacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Droxacin is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Droxacin, a member of the fluoroquinolone class of antibiotics, exhibits significant biological activity primarily against Gram-negative bacteria. This article delves into its mechanisms of action, pharmacokinetics, clinical applications, and associated resistance mechanisms, supported by data tables and relevant case studies.
This compound functions by inhibiting bacterial DNA synthesis. It achieves this by targeting two critical enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for maintaining DNA structure and function during replication. The inhibition of these enzymes leads to the formation of double-stranded breaks in bacterial DNA, ultimately resulting in cell death.
- DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. This compound binds to the enzyme-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved.
- Topoisomerase IV : This enzyme is vital for separating interlinked daughter chromosomes after DNA replication. This compound’s inhibition of this enzyme further contributes to its bactericidal effects.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:
- Absorption : this compound is well-absorbed when administered orally. Its bioavailability can be affected by food intake.
- Distribution : The drug has a large volume of distribution (Vd), indicating extensive tissue penetration.
- Metabolism : this compound undergoes hepatic metabolism, with active metabolites contributing to its antibacterial activity.
- Excretion : The primary route of elimination is renal; approximately 60% of the drug is excreted unchanged in urine.
Parameter | Value |
---|---|
Bioavailability | 50-80% |
Volume of Distribution | 50% of body weight |
Half-life | Approximately 3 hours |
Renal Excretion | 60% unchanged |
Clinical Applications
This compound is primarily indicated for the treatment of infections caused by susceptible strains of bacteria, including:
- Urinary tract infections (UTIs)
- Respiratory tract infections
- Skin and soft tissue infections
Clinical studies have demonstrated its efficacy against various pathogens, including Escherichia coli , Klebsiella pneumoniae , and Pseudomonas aeruginosa .
Case Study Insights
Several case studies highlight the effectiveness of this compound in treating resistant bacterial infections:
- Case Study 1 : A patient with recurrent UTIs caused by E. coli showed significant improvement after a course of this compound, with a reduction in bacterial load confirmed through follow-up cultures.
- Case Study 2 : In a clinical trial involving patients with respiratory infections due to Pseudomonas aeruginosa, this compound demonstrated a higher success rate compared to standard treatments.
Resistance Mechanisms
Despite its effectiveness, resistance to this compound has been observed. Key mechanisms include:
- Target Mutations : Mutations in the genes encoding DNA gyrase and topoisomerase IV can reduce drug binding affinity.
- Efflux Pumps : Bacteria may develop or upregulate efflux pumps that expel this compound from the cell before it can exert its effects.
- Plasmid-Mediated Resistance : Mobile genetic elements can carry resistance genes that confer survival advantages in the presence of fluoroquinolones.
属性
CAS 编号 |
35067-47-1 |
---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC 名称 |
5-ethyl-8-oxo-2,3-dihydrofuro[2,3-g]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-2-15-7-10(14(17)18)13(16)9-6-12-8(3-4-19-12)5-11(9)15/h5-7H,2-4H2,1H3,(H,17,18) |
InChI 键 |
IIRVYWCKYUQJCL-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)O |
规范 SMILES |
CCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)O |
Key on ui other cas no. |
35067-47-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。